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Compound of Interest

Compound Name: Propyl isobutyrate

Cat. No.: B1212962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the flavor profiles of two closely related

ester compounds: propyl isobutyrate and butyl isobutyrate. Both are recognized for their fruity

aromas and are utilized as flavoring agents in the food and pharmaceutical industries. This

document summarizes their distinct sensory characteristics, supported by physicochemical

data and detailed experimental protocols for their evaluation.

Introduction
Propyl isobutyrate and butyl isobutyrate are esters of isobutyric acid, differing only by the

substitution of a propyl for a butyl group. This seemingly minor structural difference leads to

discernible variations in their respective flavor and aroma profiles. Understanding these

nuances is critical for precise flavor formulation in various applications, from food and beverage

development to enhancing the palatability of pharmaceutical products.

Physicochemical Properties
A summary of the key physicochemical properties of propyl isobutyrate and butyl isobutyrate

is presented in Table 1. These properties, including molecular weight, boiling point, and

solubility, influence their volatility and release characteristics in different matrices.

Table 1: Physicochemical Properties of Propyl Isobutyrate and Butyl Isobutyrate
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Property Propyl Isobutyrate Butyl Isobutyrate

Molecular Formula C₇H₁₄O₂[1] C₈H₁₆O₂[2][3]

Molecular Weight 130.18 g/mol [4] 144.21 g/mol [2][5]

Appearance Colorless liquid[1] Colorless liquid[2]

Odor Fruity, pineapple/rum-like[1][4]
Strong, fresh, fruity (apple,

banana)[2]

Boiling Point 133-134 °C[4][6] 155-156 °C[2]

Density 0.860-0.864 g/cm³ (20°C)[4] 0.862 g/mL (25°C)[2]

Refractive Index 1.395-1.396 (20°C)[4] 1.401 (20°C)[2]

Solubility

Soluble in organic solvents

and alcohol; insoluble in water.

[4]

Miscible with alcohol and oils;

almost insoluble in water.[2]

CAS Number 644-49-5[6] 97-87-0[2]

FEMA Number 2936[4][6] 2188[7]

Comparative Flavor Profiles
The flavor profiles of propyl isobutyrate and butyl isobutyrate, while both categorized as

"fruity," exhibit distinct nuances. These differences are critical for their application in flavor

chemistry. A summary of their sensory descriptors and odor thresholds is provided in Table 2.

Table 2: Comparative Flavor Profile and Odor Thresholds
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Sensory Attribute Propyl Isobutyrate Butyl Isobutyrate

General Flavor Profile Fruity, sweet, ripe, tropical.[8]

Sweet, fruity, with nuances of

apple, strawberry, banana, and

tutti-frutti.[7]

Odor Descriptors
Sweet, ripe fruity, tropical,

melon, berry, pineapple-like.[8]

Strong, fresh, fruity (apple,

banana), sweet, pineapple-like

taste.[2]

Odor Threshold (in air) 0.0020 ppm[9] 0.022 ppm[9]

The lower odor threshold of propyl isobutyrate suggests it is more potent and can be detected

at lower concentrations compared to butyl isobutyrate.

Experimental Protocols
To provide a framework for the objective comparison of these two flavor compounds, the

following experimental protocols are detailed.

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines a method for a trained sensory panel to quantitatively describe and

compare the flavor profiles of propyl isobutyrate and butyl isobutyrate.

Objective: To identify and quantify the sensory attributes of propyl and butyl isobutyrate.

Materials:

Propyl isobutyrate (food grade)

Butyl isobutyrate (food grade)

Odorless, tasteless solvent (e.g., propylene glycol or mineral oil)

Odor-free water and unsalted crackers for palate cleansing
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Glass vials with PTFE-lined caps

Olfactory testing strips

Procedure:

Panelist Training: A panel of 8-12 individuals is trained to identify and scale the intensity of

various aroma attributes relevant to fruity esters (e.g., apple, banana, pineapple, sweet,

green, ripe). Reference standards for each attribute are provided.

Sample Preparation: Solutions of propyl isobutyrate and butyl isobutyrate are prepared at

various concentrations in the chosen solvent. Concentrations should be selected to be above

the detection threshold and at levels that allow for clear differentiation of attributes without

causing sensory fatigue.

Evaluation:

Samples are presented to panelists in a randomized, double-blind manner.

Panelists dip an olfactory testing strip into each sample and evaluate the aroma at

different time points (top note, middle note, dry-down).

For taste evaluation, solutions are prepared in a neutral base (e.g., sugar water) and

presented for tasting.

Panelists rate the intensity of each identified attribute on a structured scale (e.g., a 15-cm

line scale anchored from "not perceptible" to "very strong").

Data Analysis: The data from the panelists is collected and analyzed using statistical

methods such as Analysis of Variance (ANOVA) to determine significant differences in the

attribute intensities between the two compounds.

Instrumental Analysis: Gas Chromatography-
Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography

with the sensitivity of the human nose as a detector to identify odor-active compounds.
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Objective: To separate and identify the specific odor-active components of propyl and butyl

isobutyrate and characterize their aroma.

Instrumentation:

Gas chromatograph with a flame ionization detector (FID) and an olfactory port.

Capillary column suitable for flavor analysis (e.g., DB-5 or DB-Wax).

High-purity helium as the carrier gas.

Procedure:

Sample Preparation: Dilute samples of propyl isobutyrate and butyl isobutyrate in a

suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC analysis.

GC Conditions:

Injector Temperature: 250°C

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 5°C/minute to 230°C and

hold for 5 minutes.

Carrier Gas Flow: 1 mL/min.

Split Ratio: 1:1 between the FID and the olfactory port.

Olfactometry:

A trained assessor sniffs the effluent from the olfactory port and records the retention time

and a descriptor for each detected odor.

The intensity of each odor can also be rated.

Data Analysis: The olfactometry data is correlated with the peaks from the FID

chromatogram to identify the retention times of the odor-active compounds. By comparing

the results for propyl and butyl isobutyrate, differences in their odor profiles can be

pinpointed.
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Signaling Pathways and Structural Comparison
The perception of flavor, particularly aroma, is initiated by the interaction of volatile compounds

with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located in the

olfactory epithelium.

Olfactory Sensory Neuron

Propyl/Butyl Isobutyrate Olfactory Receptor
(GPCR) G-protein (Gαolf) Adenylyl Cyclase cAMP Ion Channel Signal to Brain

Click to download full resolution via product page

The binding of an ester like propyl or butyl isobutyrate to a specific OR triggers a

conformational change in the receptor, activating an associated G-protein (Gαolf). This initiates

a signaling cascade that results in the opening of ion channels, depolarization of the neuron,

and the transmission of a signal to the brain, where it is interpreted as a specific smell. The

subtle difference in the alkyl chain length between propyl and butyl isobutyrate affects how they

fit into the binding pockets of different ORs, leading to the perception of distinct aromas.

Conclusion
While both propyl isobutyrate and butyl isobutyrate contribute fruity notes to flavor profiles,

they are not interchangeable. Propyl isobutyrate is characterized by a more potent and

complex aroma with tropical and berry nuances, whereas butyl isobutyrate presents a sweeter,

more straightforward fruity profile reminiscent of apple and banana. The choice between these

two esters will depend on the specific flavor characteristics desired in the final product. The

provided experimental protocols offer a robust framework for conducting a detailed, in-house

comparative analysis to inform formulation decisions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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